Benzofuran-4-carbaldehyde

Übersicht

Beschreibung

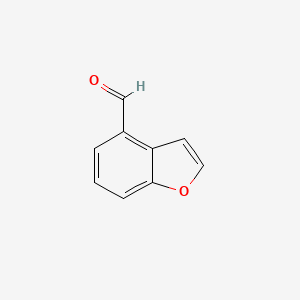

Benzofuran-4-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an aldehyde group at the 4-position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzofuran-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives followed by formylation. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group in benzofuran-4-carbaldehyde undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for synthesizing intermediates in drug development:

- Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) in aqueous sulfuric acid .

- Product : 4-Benzofurancarboxylic acid.

- Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid .

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 85 | |

| CrO₃ | H₂O/H₂SO₄ | 78 |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the benzofuran ring:

- Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in dry ether .

- Product : 4-Hydroxymethylbenzofuran.

| Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | EtOH | 92 | |

| LiAlH₄ | Dry ether | 88 |

Electrophilic Aromatic Substitution

The benzofuran ring undergoes substitution reactions at positions activated by the electron-donating oxygen atom. Common reactions include halogenation and nitration:

- Halogenation : Bromine (Br₂) in acetic acid introduces a bromine atom at the 5- or 7-position .

- Nitration : Nitric acid (HNO₃) in sulfuric acid yields nitro derivatives .

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | C5/C7 | 75–80 | |

| Nitration | HNO₃, H₂SO₄ | C6 | 65 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the benzofuran ring:

- Sonogashira Coupling : Terminal alkynes react with iodinated this compound to form 2-arylbenzofurans .

- Suzuki Coupling : Boronic acids couple at the 2-position in the presence of Pd(PPh₃)₄ .

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 2-Alkynylbenzofuran | 89 | |

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | 2-Arylthis compound | 82 |

Condensation and Nucleophilic Additions

The aldehyde group participates in condensation reactions to form imines, hydrazones, and Schiff bases:

- Schiff Base Formation : Reaction with anilines in ethanol yields imine derivatives .

- Hydrazone Synthesis : Hydrazine hydrate forms hydrazones, useful in anticancer drug development .

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Schiff Base | Aniline, EtOH | 4-(Imine)benzofuran | Anticancer agents | |

| Hydrazone Formation | NH₂NH₂·H₂O, EtOH | 4-Hydrazonebenzofuran | Tubulin inhibitors |

Radical Reactions

Recent studies highlight radical coupling processes using heteroatom anions as single-electron donors (SEDs):

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzofuran-4-carbaldehyde derivatives have been extensively studied for their potential therapeutic effects. Notable applications include:

- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at the C-2 position of benzofuran can enhance anticancer properties by improving interactions with molecular targets such as protein kinases .

- Neuroprotective Effects : Compounds derived from this compound have demonstrated neuroprotective properties, particularly in models of oxidative stress and excitotoxicity, suggesting their potential use in treating neurodegenerative diseases.

- Antimicrobial Properties : Benzofuran derivatives are emerging as promising antimicrobial agents, with studies highlighting their effectiveness against a range of pathogens. The structural modifications can significantly influence their antimicrobial activity .

Biological Studies

This compound has been investigated for its biological activities:

- Structure–Activity Relationship (SAR) : Understanding how structural variations impact biological activity is crucial. For example, the introduction of halogen substituents has been shown to enhance the cytotoxicity of benzofuran derivatives against cancer cells .

- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and influencing various biochemical pathways.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |

| 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde | Various Cancer Lines | Varies | Induces apoptosis via DNA interaction |

| Piperazine-benzofuran Hybrid | A549, SGC7901 | 0.12 (A549) | Cytotoxic activity through receptor modulation |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Benzofuran Derivative A | Escherichia coli | 10 μg/mL | Bactericidal |

| Benzofuran Derivative B | Staphylococcus aureus | 5 μg/mL | Bacteriostatic |

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of a series of benzofuran derivatives against lung adenocarcinoma cells (A549). The derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results indicated that specific substitutions significantly enhanced anticancer activity, leading to further exploration for drug development .

Case Study 2: Neuroprotection

Research on 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde revealed its potential as a neuroprotective agent. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its applicability in treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of benzofuran-4-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzymes involved in cancer cell proliferation or disrupt microbial cell membranes. The exact mechanism can vary depending on the specific structure and functional groups present on the benzofuran scaffold .

Vergleich Mit ähnlichen Verbindungen

Benzofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

Benzothiophene-4-carbaldehyde: Contains a sulfur atom in place of the oxygen atom in the furan ring.

Naphthofuran-4-carbaldehyde: Contains an additional fused benzene ring.

Uniqueness: Benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group can significantly impact the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Biologische Aktivität

Benzofuran-4-carbaldehyde, a derivative of benzofuran, has garnered significant attention due to its diverse biological activities. This compound is part of a broader class of benzofurans known for their pharmacological potential, including anti-tumor, antibacterial, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by various studies and findings.

Overview of Benzofuran Compounds

Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. They are prevalent in nature and have been shown to exhibit a wide range of biological activities. The structural diversity within this class allows for varied interactions with biological targets, making them significant in medicinal chemistry.

Biological Activities

1. Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, possess notable anti-cancer properties. A study highlighted that certain benzofuran compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, novel macrocyclic benzofurans have shown efficacy against hepatitis C virus and potential applications in cancer therapy .

2. Antibacterial and Antifungal Properties

this compound exhibits antibacterial activity against various strains of bacteria. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. Additionally, antifungal properties have been observed in some benzofuran derivatives, which could be attributed to their ability to disrupt fungal cell membranes .

3. Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Compounds in this category have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

4. Anti-inflammatory Effects

Benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance or diminish their pharmacological effects. For instance, substituents at the 2 or 3 positions relative to the aldehyde group can significantly influence the compound's potency against various biological targets .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in Acta Scientific Medical Sciences, researchers evaluated the anticancer potential of several benzofurans, including this compound. The findings indicated that this compound could induce apoptosis in human breast cancer cells through mitochondrial pathways, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential use in combating antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNWXQWPDJHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536129 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-13-4 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde?

A: The synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde involves two major steps []:

Q2: Why is this particular synthetic method for 2,3-dihydro-1-benzofuran-4-carbaldehyde considered advantageous for industrial production?

A: The research paper highlights several advantages of this synthesis method []:

Q3: How do structural modifications of benzofuran-4-carbaldehyde, specifically the introduction of a hydroxyl and nitro group, influence its tautomeric behavior?

A: While the provided abstracts don't contain the answer to this question, one of them mentions a study on the benzoid-quinoid tautomerism of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes []. This suggests that introducing hydroxyl and nitro groups to the this compound structure can significantly impact its tautomeric equilibrium, likely due to the electronic effects and potential for hydrogen bonding of these substituents. Further investigation into the full text of this research paper would be needed to understand the specific influence of these modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.